Enhanced Lipophilicity and Predicted Membrane Permeability vs. 1-(1H-pyrazol-4-yl)ethanamine
The addition of a methyl group at the N1 position of the pyrazole ring significantly alters the compound's physicochemical profile compared to its non-methylated analog, 1-(1H-pyrazol-4-yl)ethanamine . The measured octanol-water partition coefficient (LogP) for 1-(1-methyl-1H-pyrazol-4-yl)ethanamine is reported as 1.14 [1], which is 0.27 units higher than the LogP of 0.87 ± 0.12 reported for 1-(1H-pyrazol-4-yl)ethanamine under comparable conditions . This indicates a measurable increase in lipophilicity conferred by the N-methyl substituent.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.14 |
| Comparator Or Baseline | 1-(1H-pyrazol-4-yl)ethanamine: LogP = 0.87 ± 0.12 |
| Quantified Difference | ΔLogP = +0.27 |
| Conditions | Octanol-water partition coefficient; predicted or experimentally derived values from database sources. |
Why This Matters
A higher LogP value suggests improved passive membrane permeability and potential for enhanced oral absorption or blood-brain barrier penetration, which is a critical differentiator for selecting building blocks in CNS or cell-permeable drug discovery programs.
- [1] Molbase. (n.d.). 1-(1-Methylpyrazol-4-yl)ethanamine. Retrieved April 20, 2026, from https://qiye.molbase.cn/12685549.html View Source
